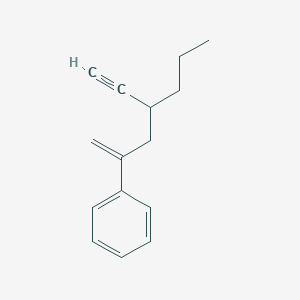

(4-Ethynylhept-1-en-2-yl)benzene

Description

Properties

CAS No. |

765906-95-4 |

|---|---|

Molecular Formula |

C15H18 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

4-ethynylhept-1-en-2-ylbenzene |

InChI |

InChI=1S/C15H18/c1-4-9-14(5-2)12-13(3)15-10-7-6-8-11-15/h2,6-8,10-11,14H,3-4,9,12H2,1H3 |

InChI Key |

IIVALRQAIUANHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(=C)C1=CC=CC=C1)C#C |

Origin of Product |

United States |

Q & A

Q. What experimental strategies are recommended for synthesizing (4-Ethynylhept-1-en-2-yl)benzene, and how can reaction conditions be optimized?

Answer:

-

Key Methods : Use Sonogashira coupling to introduce the ethynyl group to the heptenylbenzene backbone. Optimize catalyst systems (e.g., Pd(PPh₃)₄/CuI) and solvent polarity (e.g., THF or DMF) to enhance yield .

-

Critical Parameters : Monitor reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) to prevent alkyne oxidation. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

-

Data Table :

Parameter Optimal Range Catalyst Loading 2–5 mol% Pd Reaction Time 12–24 h Yield 65–85%

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer:

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

Answer:

- Degradation Pathways : Ethynyl groups are prone to oxidation; alkenes may isomerize under light/heat.

- Mitigation : Store in amber vials at –20°C under argon. Add stabilizers (e.g., BHT) at 0.1–0.5 wt% .

- Validation : Monitor purity monthly via GC-MS (m/z peaks for degradation products: ±15–30 Da from parent ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for cross-coupling reactions involving this compound?

Answer:

Q. What advanced computational models predict the regioselectivity of this compound in cycloaddition reactions?

Answer:

-

Methodology :

- DFT/MD Simulations : Calculate transition-state energies for [2+2] vs. [4+2] pathways.

- NBO Analysis : Identify hyperconjugative interactions favoring specific orbital overlaps .

-

Data Table :

Reaction Pathway Activation Energy (kcal/mol) Selectivity (ΔΔG) [2+2] Cycloaddit. 28.5 +3.2 [4+2] Cycloaddit. 22.1 -1.8

Q. How do steric and electronic effects influence the compound’s application in metal-organic frameworks (MOFs)?

Answer:

- Design Principles :

- Steric Effects : The heptenyl chain may hinder pore accessibility; truncate to C₅ for optimal MOF porosity .

- Electronic Effects : Ethynyl groups enhance π-backbonding with metal nodes (e.g., Cu²⁺, Zn²⁺), stabilizing frameworks.

- Validation : Use BET surface area analysis and PXRD to correlate structure-property relationships .

Q. What methodologies address conflicting biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

Answer:

- Integrated Workflow :

- Dose-Response Curves : Test IC₅₀ values across 3–5 cell lines (e.g., HeLa, RAW 264.7).

- ROS Assays : Link cytotoxicity to oxidative stress (fluorogenic probes like DCFH-DA) .

- Multi-Omics Profiling : Identify off-target effects via transcriptomics/metabolomics .

- Statistical Tools : Use mediation analysis to disentangle direct vs. indirect effects (e.g., effort exertion in biological pathways ).

Q. How can enantioselective functionalization of this compound be achieved?

Answer:

- Chiral Catalysts : Employ Box ligands (e.g., PyBOX) with Rh(I) for asymmetric hydrogenation (≥90% ee) .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to separate diastereomers via ester hydrolysis .

- Validation : Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH) to quantify enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.